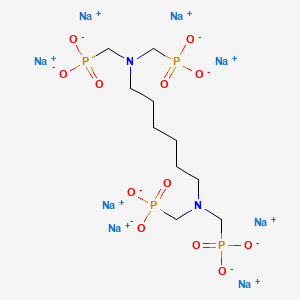![molecular formula C42H44Br4N2O8S B12746537 4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 161908-09-4](/img/structure/B12746537.png)
4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-amino-, polymer with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane) is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial applications. It is a polymer formed through the reaction of benzenesulfonamide, 4-amino-, with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane).
Vorbereitungsmethoden
The synthesis of this polymer involves a series of polymerization reactions. The primary synthetic route includes the reaction of benzenesulfonamide, 4-amino-, with 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane). The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the polymerization process. Industrial production methods often employ large-scale reactors to ensure consistent quality and yield of the polymer .
Analyse Chemischer Reaktionen
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others, altering its chemical and physical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: The polymer’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility.
Wirkmechanismus
The mechanism by which this polymer exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in different applications. The pathways involved include polymerization and cross-linking reactions, which enhance the polymer’s stability and functionality .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, this polymer stands out due to its unique combination of benzenesulfonamide, 4-amino-, 4,4’-(1-methylethylidene)bis(2,6-dibromophenol), and 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane). Similar compounds include:
Benzenesulfonamide, 4-amino-, polymer with (chloromethyl)oxirane: This compound has similar properties but differs in its specific chemical structure.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another related polymer with distinct applications and properties.
This polymer’s uniqueness lies in its specific combination of monomers, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
161908-09-4 |
|---|---|
Molekularformel |
C42H44Br4N2O8S |
Molekulargewicht |
1056.5 g/mol |
IUPAC-Name |
4-aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C15H12Br4O2.C6H8N2O2S/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;7-5-1-3-6(4-2-5)11(8,9)10/h3-10,19-20H,11-14H2,1-2H3;3-6,20-21H,1-2H3;1-4H,7H2,(H2,8,9,10) |
InChI-Schlüssel |
ASSLWXWRUXZIOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1=CC(=CC=C1N)S(=O)(=O)N |
Verwandte CAS-Nummern |
161908-09-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


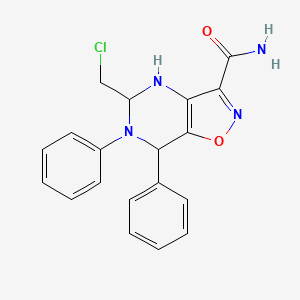
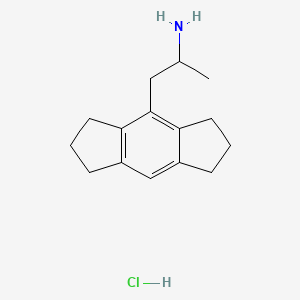
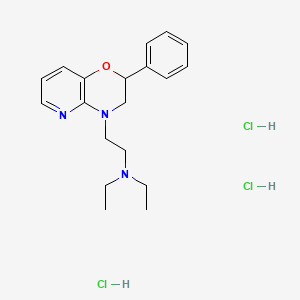
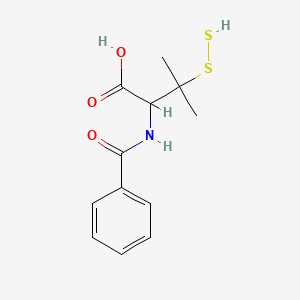
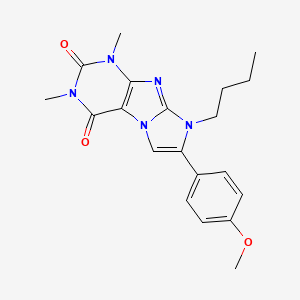
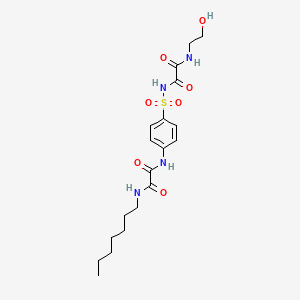
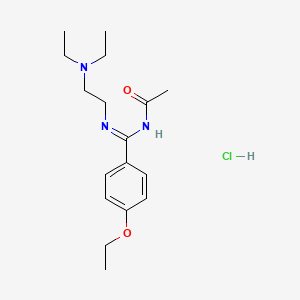
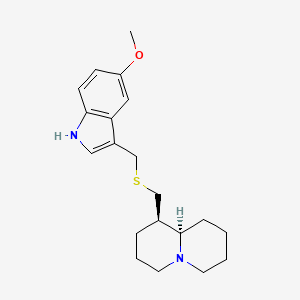
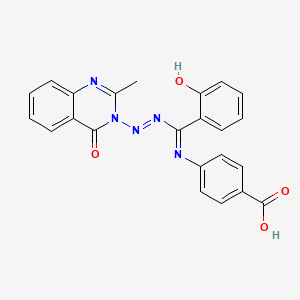
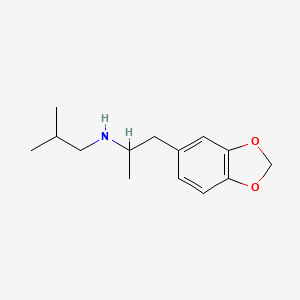
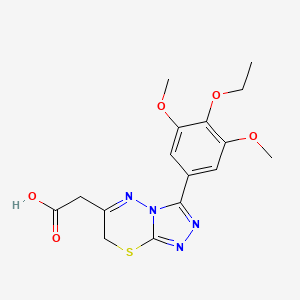
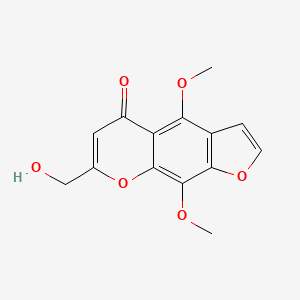
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
